2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide
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Overview
Description
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a trifluoromethoxy group, and a butanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of Trifluoromethoxy Group: The trifluoromethoxy group is usually introduced through nucleophilic aromatic substitution reactions, using reagents like trifluoromethoxide salts.
Formation of Butanamide Moiety: The butanamide moiety is formed through amide bond formation reactions, typically using carboxylic acids or their derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride
- 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)butanenitrile
Uniqueness
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is unique due to its combination of a benzodiazole ring, a trifluoromethoxy group, and a butanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C18H16F3N3O2S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide |
InChI |
InChI=1S/C18H16F3N3O2S/c1-2-15(27-17-23-13-5-3-4-6-14(13)24-17)16(25)22-11-7-9-12(10-8-11)26-18(19,20)21/h3-10,15H,2H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
SAUIKQUJKUCXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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